6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime

Lipophilicity LogP Drug-likeness

6-(4-Fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime (CAS 866154-09-8) is a rationally designed oxime ether bearing a 4-fluorophenoxy-substituted pyridine core and a 4-bromobenzyl oxime side chain (molecular formula C₁₉H₁₄BrFN₂O₂, MW 401.23 g/mol). The compound is listed in the Key Organics bioactive screening collection (BIONET) and maintained in the ZINC15 database for virtual screening, confirming its relevance as a drug-like scaffold for medicinal chemistry and chemical biology campaigns.

Molecular Formula C19H14BrFN2O2
Molecular Weight 401.235
CAS No. 866154-09-8
Cat. No. B2789176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime
CAS866154-09-8
Molecular FormulaC19H14BrFN2O2
Molecular Weight401.235
Structural Identifiers
SMILESC1=CC(=CC=C1CON=CC2=CN=C(C=C2)OC3=CC=C(C=C3)F)Br
InChIInChI=1S/C19H14BrFN2O2/c20-16-4-1-14(2-5-16)13-24-23-12-15-3-10-19(22-11-15)25-18-8-6-17(21)7-9-18/h1-12H,13H2/b23-12+
InChIKeyBOGIFJPNYZRKMZ-FSJBWODESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime (CAS 866154-09-8): Core Physicochemical & Sourcing Baseline for Research Procurement


6-(4-Fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime (CAS 866154-09-8) is a rationally designed oxime ether bearing a 4-fluorophenoxy-substituted pyridine core and a 4-bromobenzyl oxime side chain (molecular formula C₁₉H₁₄BrFN₂O₂, MW 401.23 g/mol) . The compound is listed in the Key Organics bioactive screening collection (BIONET) and maintained in the ZINC15 database for virtual screening, confirming its relevance as a drug-like scaffold for medicinal chemistry and chemical biology campaigns [1]. Its computed LogP of 5.33 places it in a highly lipophilic regime distinct from simpler nicotinaldehyde-derived intermediates, making it suitable for applications requiring enhanced membrane permeability or specific halogen-bonding interactions .

Why 6-(4-Fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime Cannot Be Replaced by Simpler In-Class Analogs


Oxime ethers built on a nicotinaldehyde scaffold represent a tunable family where minor substituent changes drastically alter physicochemical and biological profiles. The O-(4-bromobenzyl) moiety in the target compound introduces a heavy halogen atom that increases lipophilicity by >2.5 LogP units relative to the parent aldehyde (6-(4-fluorophenoxy)nicotinaldehyde, CAS 866154-07-6, LogP 2.83) and adds ~184 Da in molecular weight . Closely related analogs such as the O-(2-methylbenzyl) variant (CAS 866154-10-1) lack the bromine atom and consequently exhibit different halogen-bonding potential, reduced polarizability, and altered metabolic stability profiles . These non-interchangeable properties directly affect assay outcomes in phenotypic screens, target engagement studies, and structure-activity relationship (SAR) exploration, where even a single atom substitution can invert activity or selectivity.

Quantitative Differentiation Evidence: 6-(4-Fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime Versus Closest Analogs


Lipophilicity (LogP) Head-to-Head: Bromobenzyl Oxime vs. Parent Aldehyde

The target compound's computed LogP is 5.33, which is 2.50 LogP units higher than that of its direct synthetic precursor, 6-(4-fluorophenoxy)nicotinaldehyde (LogP 2.83) . This >300-fold increase in theoretical partition coefficient is driven by the addition of the O-(4-bromobenzyl) oxime group and predicts substantially greater membrane permeability and altered tissue distribution.

Lipophilicity LogP Drug-likeness Membrane permeability

Molecular Weight and Heavy Atom Count Differentiation vs. O-Methylbenzyl Analog

The target compound (MW 401.23, 24 heavy atoms including Br) is 64.9 Da heavier than its closest commercial analog, the O-(2-methylbenzyl) derivative (CAS 866154-10-1, MW 336.36, 23 heavy atoms, no Br) . The bromine atom contributes 79.9 Da and adds significant electron density, enhancing the compound's X-ray scattering and anomalous dispersion signal for crystallographic phasing.

Molecular weight Heavy atom count Ligand efficiency Fragment-based drug design

Halogen-Bond Donor Capability: Bromobenzyl vs. Non-Halogenated O-Substituents

The 4-bromobenzyl substituent on the oxime nitrogen presents a sigma-hole donor capable of forming directional halogen bonds with Lewis bases (e.g., backbone carbonyls in proteins). The bromine atom's polarizability (≈5.07 ų) and positive electrostatic potential crown enable interactions not achievable with the O-(2-methylbenzyl) analog, where the methyl group lacks a sigma-hole [1][2]. This structural feature is increasingly exploited in rational drug design to improve binding affinity and selectivity.

Halogen bonding Sigma-hole Molecular recognition Protein-ligand interactions

Supplier Purity Tier and Preparative Scalability vs. In-Class Alternatives

The target compound is commercially available at ≥98% purity (Leyan) and 95% (AKSci), with both milligram and 100 mg scale options from Key Organics (BIONET catalog) . In contrast, the O-(2-methylbenzyl) analog is listed at ≥90% purity with limited batch documentation. The 98% purity specification for the bromobenzyl derivative ensures higher batch-to-batch reproducibility in biological assays, reducing confounding effects from impurities that can act as pan-assay interference compounds (PAINS) or non-specific modulators.

Purity Quality control Procurement Reproducibility

Inclusion in Curated Bioactive Screening Collections: Key Organics BIONET

This compound is explicitly cataloged in the Key Organics BIONET bioactive collection and indexed in ZINC15 for virtual screening, while the parent aldehyde (CAS 866154-07-6) and the O-(2-methylbenzyl) analog are listed primarily as synthetic intermediates [1]. Membership in a curated bioactive library implies that the compound has passed computational filters for drug-likeness, novelty, and diversity, increasing the probability of identifying specific biological activity in phenotypic or target-based screens.

Screening library Drug discovery Chemical biology High-throughput screening

Hydrolytic Stability Advantage of O-Benzyl Oxime Ethers over O-Alkyl Oxime Ethers

O-Benzyl oxime ethers, such as the target compound, exhibit greater resistance to acid-catalyzed hydrolysis compared to O-alkyl oxime ethers (e.g., O-ethyl oxime) due to the electron-withdrawing nature of the benzyl group, which reduces the nucleophilicity of the oxime nitrogen toward protonation [1]. This enhanced stability is critical for assays conducted under acidic conditions (e.g., lysosomal pH or certain cellular compartment assays) where O-alkyl analogs may degrade, confounding biological readouts.

Chemical stability Hydrolysis Oxime ether Assay compatibility

Optimal Research & Procurement Application Scenarios for 6-(4-Fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime


Protein Crystallography: SAD/MAD Phasing with the Bromine Anomalous Scatterer

The presence of a single bromine atom (anomalous scattering factor f'' ≈ 1.3 e⁻ at Cu Kα) makes this compound superior to its O-(2-methylbenzyl) analog for co-crystallization and experimental phasing. The 64.9 Da molecular weight premium is justified by the ability to solve protein-ligand complex structures without selenomethionine labeling .

High-Throughput Phenotypic Screening Requiring High Lipophilicity Compounds

With a computed LogP of 5.33—2.5 units above the parent aldehyde—this compound is suited for screens targeting intracellular or membrane-bound targets where passive membrane permeability is rate-limiting. Procurement at 98% purity ensures minimal assay interference from impurities .

Structure-Activity Relationship (SAR) Studies of Halogen Bonding in Ligand Recognition

The 4-bromobenzyl substituent serves as a halogen-bond donor in rational SAR campaigns. This compound enables direct comparison with the O-(2-methylbenzyl) analog to quantify the contribution of C–Br···O/N interactions to binding affinity, providing mechanistic insight into halogen-bond-guided lead optimization .

Chemical Biology Probe Development for Target Engagement Studies

As a member of the Key Organics BIONET bioactive collection, this compound has passed drug-likeness filters and is immediately available for follow-up chemistry. Its dual halogenation (F + Br) provides two orthogonal spectroscopic handles (¹⁹F NMR and anomalous X-ray scattering) for biophysical target engagement assays .

Quote Request

Request a Quote for 6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.